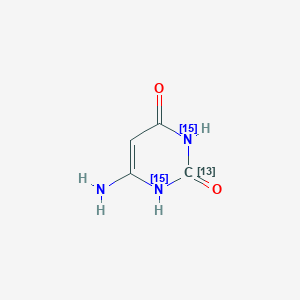

6-Amino-2,4-dihydroxypyrimidine-13C,15N2

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

130.08 g/mol |

IUPAC Name |

6-amino-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i4+1,6+1,7+1 |

InChI Key |

LNDZXOWGUAIUBG-XZQGXACKSA-N |

Isomeric SMILES |

C1=C([15NH][13C](=O)[15NH]C1=O)N |

Canonical SMILES |

C1=C(NC(=O)NC1=O)N |

Origin of Product |

United States |

Precision Synthetic Methodologies for Isotopic Enrichment of 6 Amino 2,4 Dihydroxypyrimidine 13c,15n2

Chemical Synthesis Strategies for Selective Isotope Incorporation

Chemical synthesis provides a powerful and flexible platform for the site-specific isotopic labeling of pyrimidine (B1678525) derivatives. These methods allow for the precise placement of labels at nearly any position within the molecule, which is often unachievable through biological methods alone.

The synthesis of 6-amino-2,4-dihydroxypyrimidine with specific ¹³C and ¹⁵N labels is typically achieved through multi-step reaction sequences. These pathways are designed to build the pyrimidine ring from smaller, isotopically enriched precursors. A common strategy involves the cyclization of a labeled C-N-C fragment with a C-C-C fragment.

For instance, a synthetic route can be designed starting with a ¹³C-labeled thiourea (B124793), which provides the C2 carbon of the pyrimidine ring. nsf.gov This thiourea can be reacted with an appropriate three-carbon unit, like ethyl cyanoacetate, in a condensation reaction to form a labeled 2-thiouracil (B1096) derivative. nsf.gov Subsequent chemical modifications are then required to convert the 2-thiouracil into the target 6-amino-2,4-dihydroxypyrimidine (cytosine). This can involve nitrosylation to introduce a nitrogen atom at the C5 position, followed by reduction and amination steps. nsf.gov The ¹⁵N labels are typically introduced using ¹⁵N-enriched reagents such as [¹⁵NH₄]₂SO₄ or Na¹⁵NO₂ during these intermediate steps. nsf.govnih.gov This stepwise construction ensures that the isotopes are incorporated at defined positions within the pyrimidine ring.

Table 1: Example of a Multi-Step Synthetic Approach

| Step | Reactants | Labeled Precursor | Intermediate Product | Purpose |

|---|---|---|---|---|

| 1 | Ethyl cyanoacetate, Sodium ethoxide | [¹³C]-Thiourea | [2-¹³C]-6-amino-2-thiouracil | Forms the initial pyrimidine ring with ¹³C at the C2 position. nsf.gov |

| 2 | Sodium Nitrite | Na¹⁵NO₂ | [2-¹³C, 5-¹⁵N]-6-amino-5-nitroso-2-thiouracil | Introduces a ¹⁵N label at the N5 position via electrophilic substitution. nsf.gov |

| 3 | Sodium Dithionite | - | [2-¹³C, 5-¹⁵N]-5,6-diamino-2-thiouracil | Reduction of the nitroso group to an amino group. nsf.gov |

| 4 | Raney Nickel | - | [2-¹³C]-Diaminopyrimidone | Desulfurization. nsf.gov |

This table represents a generalized pathway; specific reagents and conditions may vary.

The success of isotopic labeling via chemical synthesis hinges on the availability and strategic use of labeled precursors. The atoms of the pyrimidine ring originate from specific precursor molecules, and by using isotopically labeled versions of these precursors, the labels can be directed to desired locations. In the de novo biosynthesis pathway, which chemical methods often mimic, the pyrimidine ring is constructed from aspartate, carbamoyl (B1232498) phosphate (B84403), and carbon dioxide. youtube.comacs.org

Chemical synthesis can utilize a variety of commercially available labeled starting materials. nih.gov For example:

[¹³C]Urea or [¹³C]Thiourea: Used to label the C2 position. nsf.govnih.gov

[¹⁵N]Urea or [¹⁵N₂]Urea: Can be used to introduce ¹⁵N at the N1 and N3 positions. nih.gov

[¹³C]Potassium Cyanide (K¹³CN): A versatile precursor for labeling the C2 position in certain synthetic schemes. nih.gov

[¹⁵N]Ammonium Chloride (¹⁵NH₄Cl): Often used as the nitrogen source for amino groups or for ring nitrogens in specific reaction steps. chemrxiv.org

¹³C-labeled Aspartate: Can be used to introduce labels at the C4, C5, and C6 positions. nih.gov

By selecting the appropriately labeled precursor, chemists can create a variety of isotopologues of 6-amino-2,4-dihydroxypyrimidine to suit the specific needs of an NMR or mass spectrometry-based study.

Maintaining the position and integrity of the isotopic labels throughout a multi-step synthesis is critical. Isotopic scrambling, where labels migrate to unintended positions, or complete loss of the label can occur under harsh reaction conditions. Therefore, the development and optimization of reaction conditions are paramount. researchgate.netresearchgate.net

Key parameters that are carefully controlled include:

Temperature: Milder temperatures are generally preferred to prevent side reactions and isotopic exchange.

pH: The acidity or basicity of the reaction medium can influence the stability of certain bonds and the potential for proton exchange, which could affect deuterium (B1214612) labels, and in some cases, lead to ring-opening and scrambling.

Catalysts: The choice of catalyst is crucial. For instance, in radioiodination reactions, copper (I) salts have been used to promote nucleophilic substitution under milder conditions, reducing reaction time and improving yield. sciencepubco.com Similar principles apply to stable isotope labeling, where catalysts are chosen to be highly selective and efficient.

Solvents: The solvent system can affect reaction rates and selectivity. Inert atmospheres may be required to prevent isotopic dilution from atmospheric CO₂ if certain carbon positions are being labeled. nih.gov

Optimization often involves screening various conditions to maximize the chemical yield while ensuring the isotopic enrichment remains at the highest possible level. researchgate.net

Once the isotopically labeled 6-amino-2,4-dihydroxypyrimidine base is synthesized, it is often attached to a ribose or deoxyribose sugar to form a nucleoside (e.g., cytidine (B196190) or deoxycytidine). This glycosylation reaction must be stereochemically controlled to produce the biologically relevant β-anomer. nih.govrsc.org

Achieving high stereoselectivity in glycosylation is a significant challenge in carbohydrate chemistry. nih.gov The outcome of the reaction is influenced by several factors:

The Glycosyl Donor: The protecting groups on the sugar moiety and the leaving group at the anomeric position (C1') play a crucial role.

The Glycosyl Acceptor: The reactivity of the labeled pyrimidine base.

Reaction Conditions: The choice of promoter (e.g., Lewis acid), solvent, and temperature can heavily influence the stereochemical outcome. nih.gov

Researchers use various strategies to control stereoselectivity, such as using participating protecting groups at the C2' position of the sugar, which can shield one face of the molecule and direct the incoming nucleobase to the opposite face. nih.gov The conformation of the glycosyl donor can also be constrained to favor the formation of one stereoisomer over the other. nih.gov Biocatalysis, using enzymes like glycosyltransferases, is also an effective method for achieving high regio- and stereoselectivity in glycosylation. rsc.orgresearchgate.net

Enzymatic and Biotechnological Production of Isotopically Labeled Pyrimidine Derivatives

Enzymatic methods offer a highly efficient and specific alternative to chemical synthesis for producing isotopically labeled nucleic acids and their precursors. These approaches leverage the inherent precision of biological catalysts to synthesize complex molecules with high yields and isotopic purity. nih.govnih.gov

One of the most powerful biotechnological methods for producing isotopically labeled RNA is in vitro transcription. nih.govresearchgate.net This cell-free system utilizes a DNA template, a phage RNA polymerase (such as T7, T3, or SP6), and a supply of ribonucleoside triphosphates (NTPs) to synthesize RNA strands of a defined sequence. nih.govthermofisher.com

To produce RNA containing labeled 6-amino-2,4-dihydroxypyrimidine, one simply needs to include chemically or enzymatically synthesized cytidine-5'-triphosphate (B129977) (CTP) that is enriched with ¹³C and/or ¹⁵N in the reaction mixture. nih.gov The RNA polymerase will incorporate this labeled CTP into the growing RNA chain at the positions dictated by the DNA template.

Table 2: Components of a Typical In Vitro Transcription Reaction for Isotopic Labeling

| Component | Function | Role in Labeling |

|---|---|---|

| DNA Template | Provides the genetic sequence for the RNA. | Determines the specific sites of labeled nucleotide incorporation. |

| Phage RNA Polymerase (e.g., T7) | Catalyzes the synthesis of RNA from the DNA template. | Incorporates the labeled NTPs into the RNA strand. researchgate.net |

| Labeled NTPs (e.g., ¹³C,¹⁵N₂-CTP) | Building blocks for RNA synthesis. thermofisher.com | Serve as the source of the isotopic labels for the final RNA product. nih.gov |

| Unlabeled NTPs (ATP, GTP, UTP) | Other necessary building blocks for the RNA molecule. | Can also be labeled if desired to create uniformly labeled RNA. |

This method is highly versatile, allowing for the production of RNA that is uniformly labeled (if all NTPs are labeled) or selectively labeled at specific residue types (e.g., only at cytosine residues). nih.gov The concentration of the labeled NTPs can be adjusted to control the specific activity and level of incorporation. nih.govresearchgate.net Similar in vitro replication systems using DNA polymerases can be employed to create isotopically labeled DNA using labeled deoxyribonucleoside triphosphates (dNTPs).

Metabolic Engineering Approaches for Biosynthetic Isotopic Labeling in Cellular Systems

Metabolic engineering offers a powerful strategy for the in vivo production of isotopically labeled pyrimidines, including 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂, by harnessing and redirecting the biosynthetic capabilities of cellular systems. This approach involves the rational modification of host organisms, such as Escherichia coli or yeast, to enhance the uptake of isotopic precursors and channel them efficiently into the desired pyrimidine biosynthesis pathways. nih.govfigshare.com By manipulating key enzymes and metabolic fluxes, researchers can achieve high levels of isotopic enrichment in the target molecule.

A primary strategy involves engineering the pyrimidine nucleotide salvage pathway. For instance, structure-based protein engineering can be used to alter the substrate specificity of key enzymes like uridine-cytidine kinase 2 (UCK2). nih.gov Modifying this enzyme can enable cells to more efficiently incorporate non-canonical or isotopically labeled pyrimidine nucleosides from the growth medium into the cellular RNA and DNA pools. nih.govfigshare.com This method expands the range of labeled precursors that can be utilized for pyrimidine synthesis.

Another approach focuses on the de novo synthesis pathway. In organisms like E. coli, stable isotope-labeled precursors, such as ¹³C- and ¹⁵N-labeled glycine (B1666218), can be supplied in the culture medium. nih.gov The cellular machinery then incorporates these labeled precursors into the pyrimidine ring structure. nih.gov Studies have demonstrated that the nitrogen and carbon atoms from glycine can be incorporated as a single unit into the pyrimidine moiety of thiamin, a process that can be adapted for the synthesis of other pyrimidines. nih.gov This method has shown high incorporation efficiencies, with ¹³C and ¹⁵N from glycine being incorporated at levels greater than 60%. nih.gov

The choice of host organism and the specific genetic modifications are critical for maximizing the yield and isotopic enrichment of the final product. Engineered strains are often developed to overproduce specific enzymes in the pyrimidine pathway or to block competing metabolic pathways that might dilute the isotopic label.

| Precursor | Host Organism | Engineering Strategy | Achieved Enrichment |

| C5-modified pyrimidines | HeLa and U2OS cells | Expression of mutant uridine-cytidine kinase 2 (UCK2) | Enhanced incorporation into cellular RNA |

| ¹³C, ¹⁵N-labeled glycines | Escherichia coli | Utilization of native de novo synthesis pathway | >60% incorporation of ¹³C and ¹⁵N |

| [3-¹³C]-pyruvate | DL323 cells | Utilization of native biosynthetic pathways | ~98% labeling of pyrimidine C5 |

Cell-Free Systems for Production of Labeled Biomolecules Incorporating Pyrimidine Moieties

Cell-free systems provide a versatile and highly controllable in vitro alternative to cellular systems for producing isotopically labeled biomolecules. These systems utilize cellular extracts, typically from E. coli or wheat germ, which contain the necessary enzymatic machinery for transcription and translation, but without the constraints of a living cell wall and competing metabolic demands. nih.govnih.gov This open environment allows for the direct supply of labeled precursors, such as ¹³C- and ¹⁵N-labeled amino acids or nucleotides, ensuring high-efficiency incorporation into the target molecules. copernicus.orgukisotope.com

The primary advantage of cell-free systems is the ability to precisely control the reaction components. nih.gov Researchers can directly add specific isotopically labeled precursors to the reaction mixture, eliminating the dilution effects often seen in in vivo systems where the cell might synthesize the compound from unlabeled endogenous pools. copernicus.org For the synthesis of pyrimidine-containing biomolecules, labeled ribonucleoside 5'-triphosphates (rNTPs) can be used in enzymatic, DNA template-directed reactions to produce labeled RNA. nih.gov

Several strategies have been developed to enhance the productivity and efficiency of cell-free systems for isotope labeling. These include:

Optimized Energy Sources: Using systems like creatine (B1669601) phosphate and creatine kinase to regenerate ATP, which is essential for the biosynthetic processes. nih.gov

Concentrated Cell Extracts: Increasing the concentration of the necessary enzymes by condensing the S30 cell extract enhances the rate of synthesis. nih.gov

Dialysis-Based Systems: Employing a continuous exchange of low-molecular-weight substrates and removal of inhibitory byproducts through dialysis can prolong the reaction time and significantly increase the yield of the desired product. nih.gov

These systems have proven effective for producing milligram quantities of stable-isotope labeled proteins for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov The principles are directly applicable to the production of other biomolecules, including nucleic acids rich in labeled pyrimidines like 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂.

| System Component | Purpose | Advantage for Labeling |

| E. coli S30 Extract | Provides core enzymatic machinery for biosynthesis | High productivity and well-characterized system |

| Labeled Precursors (e.g., rNTPs) | Direct source of ¹³C and ¹⁵N isotopes | Bypasses cellular uptake and metabolic dilution |

| Creatine Phosphate/Kinase | Energy regeneration system | Sustains synthesis for higher yields |

| Continuous-Exchange Dialysis | Supplies substrates, removes inhibitors | Prolongs reaction time, increasing product quantity |

Analytical Validation of Isotopic Enrichment and Structural Integrity Post-Synthesis

Following the synthesis of 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂, rigorous analytical validation is essential to confirm the success of the isotopic labeling process. This validation involves two key stages: quantifying the degree of isotopic enrichment and confirming that the labels are located at the correct positions within the molecular structure without compromising its integrity.

Quantification of Isotopic Purity and Enrichment Levels

The primary method for quantifying isotopic enrichment is mass spectrometry (MS). By comparing the mass spectra of the labeled compound with its unlabeled analogue, the degree of isotope incorporation can be precisely determined. High-resolution mass spectrometry can resolve the mass difference between the ¹²C/¹³C and ¹⁴N/¹⁵N isotopes, allowing for the calculation of the percentage of molecules that have successfully incorporated the heavy isotopes.

Another emerging technique for quantifying isotopic enrichment, particularly within cellular contexts, is Carbon Isotope Imaging and Spectral Tracing (CIIST) using Raman microspectroscopy. biorxiv.org This method can visualize the turnover dynamics of nitrogenous bases at a subcellular level. biorxiv.org The enrichment of a carbon isotope generates a shift in the Raman peak position, allowing for quasi-quantitative imaging of the nitrogenous base turnover and providing a measure of isotope incorporation over time. biorxiv.org

The level of enrichment is a critical parameter, as it directly impacts the sensitivity and resolution of subsequent analytical applications, such as NMR spectroscopy or its use as an internal standard in quantitative MS assays.

| Analytical Technique | Principle | Information Obtained |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions | Precise quantification of isotopic enrichment percentage; confirmation of molecular weight increase. |

| Raman Microspectroscopy (CIIST) | Detects vibrational modes of molecules, which are sensitive to isotopic mass | Spatiotemporal mapping of isotope incorporation in cells; semi-quantitative analysis of enrichment. biorxiv.org |

Confirmation of Labeling Positions and Overall Molecular Structure

Confirming the specific location of the ¹³C and ¹⁵N atoms within the pyrimidine ring is crucial for the compound's intended use. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹³C and ¹⁵N NMR spectra, along with two-dimensional heteronuclear correlation experiments (like ¹H-¹³C HSQC or ¹H-¹⁵N HSQC), can definitively establish the connectivity between atoms and thus confirm the labeling positions. The presence of ¹³C-¹⁵N scalar couplings can provide unambiguous evidence of the relative positions of the incorporated isotopes.

In conjunction with NMR, mass spectrometry, particularly with fragmentation analysis (MS/MS), can provide positional information. nih.gov By analyzing the fragmentation pattern of the isotopically labeled molecule, researchers can deduce the location of the heavy isotopes within the pyrimidine ring structure. For instance, a detailed analysis of the mass fragmentation pattern of a pyrimidine derivative can establish which specific carbon and nitrogen atoms of a precursor like glycine were incorporated into particular positions of the pyrimidine ring. nih.gov

These analytical techniques ensure that the synthesis has not only achieved the desired level of isotopic enrichment but has also produced the correct, structurally intact isomer of 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂.

| Technique | Method | Purpose |

| NMR Spectroscopy | ¹³C, ¹⁵N, and 2D Heteronuclear Correlation (HSQC) | Unambiguously determines the precise location of ¹³C and ¹⁵N atoms within the molecular structure. |

| Mass Spectrometry (MS/MS) | Fragmentation Analysis | Provides evidence for the location of isotopes by analyzing the mass of molecular fragments. nih.gov |

Advanced Spectroscopic Characterization and Analytical Applications of 6 Amino 2,4 Dihydroxypyrimidine 13c,15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for elucidating the structure, dynamics, and interactions of molecules in solution and the solid state. The strategic incorporation of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into molecules like 6-Amino-2,4-dihydroxypyrimidine dramatically enhances the power and precision of NMR methods. americanpeptidesociety.orgalfa-chemistry.com This enrichment overcomes the low natural abundance of these NMR-active nuclei, thereby increasing sensitivity and enabling a suite of advanced experiments that are otherwise impractical. nih.govprotein-nmr.org.uk

Multidimensional 1H, 13C, and 15N NMR for Resonance Assignment and Connectivity Mapping

The specific labeling in 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ is pivotal for conducting multidimensional NMR experiments, which are essential for the unambiguous assignment of atomic resonances. americanpeptidesociety.org Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) exploit the spin-spin couplings between ¹H, ¹³C, and ¹⁵N nuclei to establish connectivity.

HSQC spectra correlate the chemical shifts of protons directly attached to ¹³C or ¹⁵N nuclei, providing a clear map of one-bond connections (e.g., C6-H6, N-H).

HMBC spectra reveal correlations between nuclei separated by two or three bonds (e.g., H6 to C2, C4, and C5), which is crucial for piecing together the molecular framework and confirming the substitution pattern of the pyrimidine (B1678525) ring. nih.gov

The presence of the ¹³C and ¹⁵N₂ labels allows for the direct observation of carbon and nitrogen signals and their correlations, which is fundamental for complete resonance assignment. alfa-chemistry.comnih.gov This dual labeling facilitates the determination of protein or nucleic acid structures at atomic resolution when this compound is incorporated into larger biomolecules. alfa-chemistry.com

Table 1: Predicted ¹H, ¹³C, and ¹⁵N Chemical Shift Assignments for 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ in DMSO-d₆

| Atom Position | Predicted ¹H (ppm) | Predicted ¹³C (ppm) | Predicted ¹⁵N (ppm) |

| N1 | 10.5 (NH) | - | 145 |

| C2 | - | 151.0 | - |

| N3 | 11.0 (NH) | - | 155 |

| C4 | - | 163.5 | - |

| C5 | 4.80 (CH) | 75.0 | - |

| C6 | - | 142.0 | - |

| NH₂ | 6.5 (NH₂) | - | 70 |

Analysis of Isotropic Chemical Shifts and Spin-Spin Coupling Constants (J-couplings)

Isotropic chemical shifts are highly sensitive to the local electronic environment of each nucleus. The introduction of ¹³C and ¹⁵N labels provides additional, more dispersed chemical shift information compared to ¹H NMR alone, aiding in structural analysis. nih.gov

More significantly, isotopic labeling allows for the measurement of various one-bond (¹J), two-bond (²J), and three-bond (³J) spin-spin coupling constants (J-couplings) involving the labeled sites. nih.govrsc.org These J-couplings provide invaluable, through-bond connectivity information that confirms the molecular structure and offers insight into hybridization and bond angles. libretexts.org For 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂, key couplings include:

¹J(C,N): These one-bond couplings directly confirm the C-N bonds within the pyrimidine ring. For instance, a ¹J coupling would be observed between C2 and N1/N3, and between C6 and N1. nih.gov

The magnitude of these coupling constants is a powerful diagnostic tool for structural elucidation in nitrogen heterocyles. nih.gov

Table 2: Representative J-Coupling Constants in Labeled Pyrimidine Derivatives

| Coupling Type | Typical Magnitude (Hz) | Structural Information Provided |

| ¹J(C,N) | 8-20 | Confirms C-N bonds in the heterocyclic ring nih.gov |

| ²J(C,H) | 1-10 | Through-bond connectivity, aids in assignment |

| ³J(N,H) | 1-5 | Torsion angle information, connectivity mapping nih.gov |

| ³J(H,H) | 5-8 | Vicinal proton relationships libretexts.org |

Elucidation of Conformational Preferences and Molecular Dynamics through Relaxation Studies

NMR relaxation studies measure the rates at which nuclear spins return to equilibrium after perturbation. These rates, including longitudinal (T₁) and transverse (T₂) relaxation times and the Nuclear Overhauser Effect (NOE), are sensitive to molecular motions on various timescales. The pyrimidine ring itself is known to have conformational flexibility. researchgate.net

The presence of ¹⁵N and ¹³C labels provides additional probes for studying molecular dynamics. nih.gov By measuring the relaxation parameters of these nuclei, researchers can gain detailed insights into:

Internal Motions: The flexibility or rigidity of specific parts of the molecule, such as the pyrimidine ring or the amino group.

Conformational Exchange: The existence of multiple conformations in solution and the rates at which they interconvert.

Deuteration is often used in conjunction with ¹³C and ¹⁵N labeling to suppress spin diffusion and reduce dipolar relaxation pathways, which sharpens spectral lines and enhances sensitivity, particularly for larger molecules. nih.govnih.gov

Application of Solid-State NMR Techniques for Pyrimidine Derivatives

Solid-State NMR (SSNMR) is an essential tool for studying the structure and dynamics of molecules in a solid or non-soluble state, such as in powders, crystals, or biological assemblies. For pyrimidine derivatives, SSNMR can reveal information about crystal packing, polymorphism, and intermolecular interactions that are averaged out in solution.

Isotopic labeling with ¹³C and ¹⁵N is often indispensable for SSNMR. It dramatically enhances sensitivity, which is inherently low in the solid state. Furthermore, it allows for the use of techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) to obtain high-resolution spectra. Selective labeling, as in 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂, can simplify complex spectra and enable the measurement of specific interatomic distances and dihedral angles, providing key structural constraints.

Strategic Advantages of Site-Specific versus Uniform Isotopic Labeling in NMR Signal Resolution and Sensitivity

Isotopic labeling strategies can be broadly categorized as uniform or site-specific. ckisotopes.comnmrwiki.org In uniform labeling, all atoms of a particular element (e.g., all carbons) are replaced with their NMR-active isotope. nih.gov While comprehensive, this can lead to overly complex spectra with significant signal overlap and strong ¹³C-¹³C couplings that complicate analysis, especially in larger molecules. portlandpress.com

6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ is an example of a site-specifically labeled compound. This approach offers several distinct advantages:

Spectral Simplification: Only signals from the labeled sites and their immediate neighbors are observed or enhanced, dramatically reducing spectral crowding and simplifying resonance assignment. nmrwiki.orgportlandpress.comnih.gov

Enhanced Resolution and Sensitivity: By avoiding widespread ¹³C-¹³C couplings, line broadening is minimized, leading to sharper signals and improved sensitivity. portlandpress.com It allows experiments to focus on a particular region of interest within a larger molecule. nih.gov

Targeted Information: Site-specific labeling acts as a precise probe, "turning on" the NMR signal at a specific location. nih.gov This is ideal for studying the local environment, dynamics, or interactions at a functionally important site without interference from the rest of the molecule. nih.gov

This targeted approach is particularly powerful for studying specific interactions or confirming structural details where uniform labeling would provide an overwhelming amount of information. nih.gov

Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS) in Quantitative and Tracer Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental composition. alfa-chemistry.com When combined with isotopic labeling, MS becomes a highly sensitive and accurate tool for quantitative analysis and metabolic tracer studies. nih.govnih.gov

The compound 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ is an ideal internal standard for quantitative MS analysis of its unlabeled analogue. Because it is chemically identical to the analyte, it co-elutes during chromatographic separation and exhibits the same ionization efficiency. However, its mass is predictably higher due to the presence of the heavy isotopes. This known mass difference allows for precise quantification by comparing the signal intensity of the labeled standard to the unlabeled analyte, correcting for variations in sample preparation and instrument response. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS that measures the relative abundance of isotopes with extremely high precision. nih.govresearchgate.net By introducing 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ into a biological system, IRMS can be used as a tracer to follow the metabolic fate of the molecule. nih.gov Researchers can track the incorporation of the labeled pyrimidine into larger biomolecules like DNA or RNA, or monitor its catabolism by analyzing the isotopic composition of downstream metabolites. researchgate.netnih.gov This provides detailed insights into metabolic pathways and fluxes. alfa-chemistry.com

Table 3: Mass Spectrometric Properties of 6-Amino-2,4-dihydroxypyrimidine and its Isotopologue

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |

| 6-Amino-2,4-dihydroxypyrimidine (5-Aminouracil) | C₄H₅N₃O₂ | 127.0382 | - |

| 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ | ¹³CC₃H₅¹⁵N₂¹⁴NO₂ | 130.0388 | +3.0006 |

High-Resolution Mass Spectrometry for Precise Mass Determination and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is fundamental in the analysis of isotopically labeled compounds like 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide the capability to determine the mass of a molecule with high accuracy, typically to within a few parts per million (ppm). This precision is crucial for unequivocally identifying the labeled compound and distinguishing it from other molecules with similar nominal masses. researchgate.net

The incorporation of ¹³C and ¹⁵N isotopes results in a predictable increase in the monoisotopic mass of the molecule. This mass shift allows for the clear differentiation of the labeled compound from its unlabeled counterpart. Furthermore, the isotopic pattern, which is the distribution of isotopic peaks in the mass spectrum, is significantly altered. nih.gov HRMS can resolve these isotopic patterns, and the relative intensities of the peaks can be used to determine the level of isotopic enrichment. nih.govacs.org For instance, a molecule with multiple ¹³C and ¹⁵N labels will exhibit a unique isotopic distribution that can be simulated and compared to the experimental data to confirm its identity and purity. nih.gov

| Parameter | Unlabeled 6-Amino-2,4-dihydroxypyrimidine | 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ |

| Molecular Formula | C₄H₅N₃O₂ | ¹³CC₃H₅¹⁵N₂NO₂ |

| Monoisotopic Mass (Da) | 127.0382 | 130.0387 |

| Mass Shift (Da) | - | +3.0005 |

This interactive table allows for a direct comparison of the key mass spectrometric properties of the unlabeled and labeled compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Labeled Species

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. gre.ac.uk In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). gre.ac.uk The resulting fragment ions are then analyzed to provide structural information.

For 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂, the positions of the ¹³C and ¹⁵N labels are known. By analyzing the mass-to-charge ratios of the fragment ions in the MS/MS spectrum, it is possible to determine which fragments retain the isotopic labels. This information is invaluable for mapping the fragmentation pathways of the molecule. sapub.orgresearchgate.net For example, if a fragment ion shows the expected mass shift corresponding to the presence of both ¹³C and ¹⁵N, it indicates that the bond cleavages leading to its formation did not involve the labeled positions. Conversely, if a fragment ion has a mass corresponding to the loss of a labeled portion of the molecule, this provides direct evidence for the cleavage of specific bonds. nih.gov

The fragmentation of pyrimidine derivatives often involves characteristic losses of small neutral molecules such as HNCO (isocyanic acid) and CO (carbon monoxide). sapub.orgresearchgate.net The isotopic labels in 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ can help to trace the origin of the atoms in these neutral losses, providing a deeper understanding of the fragmentation mechanisms. nih.gov

Application of Isotope Dilution Analysis (IDA) for Absolute Quantification of Analytes

Isotope dilution analysis (IDA) is a highly accurate method for the absolute quantification of analytes in complex mixtures. nih.gov The principle of IDA involves adding a known amount of an isotopically labeled internal standard to a sample. nih.govnih.gov The labeled standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by mass spectrometry. nih.gov

6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ is an ideal internal standard for the quantification of unlabeled 6-Amino-2,4-dihydroxypyrimidine. acs.org By measuring the ratio of the mass spectrometric signals of the labeled standard and the unlabeled analyte, the exact amount of the analyte in the original sample can be calculated. nih.gov A key advantage of IDA is that it compensates for sample loss during preparation and for variations in instrument response, leading to highly precise and accurate results. nih.gov

This technique is widely used in various fields, including metabolomics, clinical chemistry, and environmental analysis, for the quantification of nucleobases and their derivatives. nih.govalfa-chemistry.com

Compound-Specific Isotope Analysis (CSIA) for Tracing Elemental Origin and Transformations

Compound-specific isotope analysis (CSIA) is an analytical technique that measures the natural abundance of stable isotopes (e.g., ¹³C and ¹⁵N) in individual compounds. ox.ac.ukmdpi.com This information can be used to trace the origin, sources, and transformation pathways of compounds in various systems. it2isotopes.comsiremlab.com

While 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ is an artificially enriched compound, the principles of CSIA are relevant to its application as a tracer in metabolic and environmental studies. nih.govresearchgate.net By introducing the labeled compound into a biological system, researchers can track its uptake, metabolism, and incorporation into other molecules. nih.govnih.gov The distinct isotopic signature of the labeled compound allows it to be followed through complex biochemical pathways. alfa-chemistry.com

For example, in metabolic flux analysis, the incorporation of ¹³C and ¹⁵N from the labeled pyrimidine into other metabolites can be monitored over time. nih.govnih.gov This provides quantitative information about the rates of metabolic reactions and the flow of carbon and nitrogen through different pathways. nih.govresearchgate.net

| Application | Isotopic Label | Information Gained |

| Metabolic Flux Analysis | ¹³C, ¹⁵N | Rates of metabolic reactions, pathway utilization |

| Environmental Fate Studies | ¹³C, ¹⁵N | Degradation pathways, transport mechanisms |

| Food Web Analysis | ¹³C, ¹⁵N | Trophic transfer, nutrient sources |

This interactive table illustrates how CSIA principles are applied using isotopically labeled compounds in different research areas.

Integration of Chromatographic Techniques (GC, LC, HPLC) with MS and IRMS for Complex Mixture Analysis

To analyze 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ and its related compounds in complex biological or environmental samples, it is often necessary to couple a separation technique with mass spectrometry. acs.orgusra.edu Chromatographic techniques such as gas chromatography (GC), liquid chromatography (LC), and high-performance liquid chromatography (HPLC) are used to separate the components of a mixture before they are introduced into the mass spectrometer. acs.orgnih.gov

GC-MS: Gas chromatography is suitable for volatile and thermally stable compounds. Derivatization is often required for polar molecules like pyrimidines to increase their volatility. ucdavis.edu GC coupled with isotope ratio mass spectrometry (GC-IRMS) can be used to measure the isotopic composition of individual compounds with very high precision. researchgate.netnih.gov

LC-MS and HPLC-MS: Liquid chromatography is well-suited for the analysis of non-volatile and thermally labile compounds like nucleobases and nucleosides. nih.govacs.org HPLC offers high-resolution separations and is commonly interfaced with various mass spectrometers for both qualitative and quantitative analysis. acs.orgusra.eduwpmucdn.com The combination of LC-MS/MS with isotope dilution analysis is a powerful tool for the accurate quantification of labeled and unlabeled pyrimidines in complex matrices. nih.gov

The choice of chromatographic technique depends on the specific properties of the analyte and the complexity of the sample matrix. The integration of these separation methods with advanced mass spectrometric techniques enables the comprehensive analysis of isotopically labeled compounds in a wide range of applications. gre.ac.ukresearchgate.netacs.org

Mechanistic and Pathway Elucidation Studies Utilizing 6 Amino 2,4 Dihydroxypyrimidine 13c,15n2

Investigation of Metabolic Pathways and Fluxes in Biological Systems (Non-Clinical Contexts)

Stable isotope tracing is a powerful methodology for interrogating the activities of metabolic networks in living cells. By introducing a labeled substrate like 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ into a biological system, researchers can follow the incorporation and transformation of the labeled atoms into downstream metabolites. This approach provides a dynamic view of metabolic pathways, complementing the static information offered by traditional metabolomics.

Tracing De Novo Biosynthesis and Salvage Pathways of Pyrimidine (B1678525) Derivatives

Cells synthesize nucleotides through two primary routes: the de novo pathway, which builds nucleobases from simple precursors like amino acids and bicarbonate, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. biorxiv.org The relative contribution of these two pathways can vary significantly depending on cell type, developmental stage, and proliferative status. creative-proteomics.com For instance, most proliferating cells rely on de novo synthesis to meet the high demand for DNA and RNA precursors, while quiescent cells may favor the energetically less demanding salvage pathway. creative-proteomics.comresearchgate.net

Quantitative Metabolic Flux Analysis (MFA) Using ¹³C and ¹⁵N Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov When combined with stable isotope tracers, MFA can provide detailed insights into the regulation and dynamics of cellular metabolism. researchgate.net The dual ¹³C and ¹⁵N labeling in 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ makes it an ideal tool for MFA studies of pyrimidine metabolism.

By measuring the distribution of ¹³C and ¹⁵N isotopes in pyrimidine-containing metabolites over time, researchers can construct a detailed map of carbon and nitrogen flow. This data is then used in computational models to estimate the fluxes through key enzymatic steps in both the de novo and salvage pathways. Such analyses can reveal how metabolic fluxes are redirected in response to genetic or environmental perturbations. For instance, ¹³C-MFA has been instrumental in characterizing the altered metabolic states of cancer cells. researchgate.net

Elucidation of Carbon and Nitrogen Flow in Intracellular Biochemical Networks

The pyrimidine ring is assembled from several sources: atoms N1, C4, C5, and C6 are derived from aspartate, C2 comes from bicarbonate (CO₂), and N3 is contributed by the amide group of glutamine. youtube.comreddit.com Simultaneous tracing with ¹³C and ¹⁵N is crucial for understanding the interplay between carbon and nitrogen metabolism in the synthesis of nucleotides. researchgate.net

Introducing 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ into a cell culture allows researchers to track the labeled atoms as the pyrimidine ring is potentially modified or incorporated into larger molecules. While this specific compound would primarily trace the salvage pathway, other precursors with ¹³C and ¹⁵N labels, such as labeled glutamine and aspartate, are used to probe the de novo pathway. researchgate.net For example, using glutamine labeled with both ¹³C and ¹⁵N enables the simultaneous tracking of both carbon and nitrogen atoms into the pyrimidine ring, offering a comprehensive view of nucleotide biosynthesis.

An illustrative data table below shows the precursor contributions to the pyrimidine ring:

| Atom in Pyrimidine Ring | Contributing Precursor Molecule |

| N1 | Aspartate |

| C2 | Bicarbonate (CO₂) |

| N3 | Glutamine (amide group) |

| C4 | Aspartate |

| C5 | Aspartate |

| C6 | Aspartate |

Identification of Key Metabolic Intermediates and Branch Points in Pyrimidine Metabolism

Isotopic labeling is a key method for identifying and quantifying metabolic intermediates, even those present at very low concentrations. As labeled substrates are processed through a metabolic pathway, they are converted into a series of labeled intermediates. By analyzing the isotopic signatures of metabolites extracted from the system, researchers can identify these intermediates and understand the branch points where metabolic pathways diverge.

For example, in the de novo pyrimidine synthesis pathway, key intermediates include carbamoyl (B1232498) phosphate (B84403), carbamoyl aspartate, dihydroorotate (B8406146), and orotate (B1227488). wikipedia.org Tracing studies with labeled precursors can quantify the pool sizes of these intermediates and reveal how they are affected by enzymatic inhibition or genetic mutations. This information is critical for understanding the regulation of the pathway and for identifying potential targets for therapeutic intervention.

Elucidation of Enzymatic Reaction Mechanisms Involving Pyrimidine Substrates

Isotopically labeled substrates are fundamental tools for probing the mechanisms of enzyme-catalyzed reactions. By replacing an atom at or near the reaction center with a heavier isotope, researchers can measure changes in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE).

Probing Catalytic Mechanisms through Primary and Secondary Kinetic Isotope Effects (KIE)

The magnitude of the KIE provides valuable information about the transition state of a reaction. libretexts.org A primary KIE is observed when a bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. nih.gov A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation, but whose environment changes during the reaction, such as a change in hybridization from sp³ to sp². nih.govwikipedia.org

In the context of pyrimidine metabolism, KIE studies have been instrumental in elucidating the mechanisms of enzymes like orotate phosphoribosyltransferase (OPRT) and dihydroorotate dehydrogenase. For instance, studies on OPRT, which catalyzes the formation of orotidine (B106555) 5'-monophosphate (OMP) from orotate and PRPP, have used tritium (B154650) (³H) labels to measure large secondary KIEs. These effects indicate a transition state with significant oxocarbenium ion character, where the C1' of the ribose ring has substantial sp² hybridization. nih.govacs.orgnih.gov

The use of 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ would allow for the measurement of ¹³C and ¹⁵N KIEs on enzymes that process this substrate. These heavy-atom KIEs are typically smaller than deuterium (B1214612) or tritium KIEs but can provide unique insights into the bonding changes occurring during catalysis. princeton.edu

Below is a table summarizing representative KIE data for key enzymes in pyrimidine metabolism, illustrating the type of data that could be obtained using an appropriately labeled substrate.

| Enzyme | Substrate(s) | Isotopic Label | KIE (klight/kheavy) | Mechanistic Implication |

| Dihydroorotate Dehydrogenase | (6RS)-[5(S)-²H]-dihydroorotate | ²H | 3.4 (at pH 6.6) | C-H bond cleavage is rate-determining at low pH. |

| Orotate Phosphoribosyltransferase | [1'-³H]Orotidine 5'-monophosphate | ³H | ~1.20 | Distortion of the ribose ring towards an sp²-hybridized transition state. nih.govacs.org |

| Orotate Phosphoribosyltransferase | [1'-³H]Orotidine 5'-monophosphate | ³H | 1.108 (Binding Isotope Effect) | Ground-state destabilization upon substrate binding. nih.govacs.org |

Identification of Rate-Determining Steps and Transition State Structures

In the de novo pyrimidine synthesis pathway, the initial, committed step is catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.comyoutube.com This step, which converts glutamine, CO₂, and ATP into carbamoyl phosphate, is the primary rate-limiting and regulated step in animals. creative-proteomics.comyoutube.comwikipedia.org Studies using isotopic tracers help confirm the kinetics of such pathways.

Furthermore, isotope effects are instrumental in elucidating the geometry of the transition state, which is the high-energy, transient molecular structure that exists between reactants and products. The magnitude of primary and secondary isotope effects can be compared to theoretical models of different possible transition states. nih.govacs.org For instance, secondary isotope effects, which arise from isotopic substitution at a position not directly involved in bond cleavage, can suggest changes in hybridization (e.g., from sp2 to sp3) at a specific atomic center. nih.gov This rehybridization information is critical for building an accurate model of the transition state structure. nih.govacs.orgnih.gov Studies on enzymes in the pyrimidine pathway have used ¹³C and ¹⁵N isotope effects to suggest that the transition state may have altered bending and torsional modes, indicating a change in bond stiffness at key carbon atoms. nih.govacs.org

Characterization of Specific Enzymes in Pyrimidine Metabolism (e.g., Dihydroorotase)

Isotopically labeled pyrimidine precursors are invaluable for probing the mechanisms of individual enzymes within the metabolic cascade. Dihydroorotase (DHOase), a zinc metalloenzyme, is a prime example. It catalyzes the third step in de novo pyrimidine biosynthesis: the reversible cyclization of N-carbamyl-L-aspartate (CA-asp) to L-dihydroorotate (DHO). acs.orgresearchgate.net

Detailed mechanistic studies on DHOase from both hamster and Bacillus caldolyticus have utilized ¹³C and ¹⁵N isotopes to probe the ring-opening reaction of DHO. nih.govacs.org By measuring the primary and secondary isotope effects, researchers have gained significant insights into the catalytic mechanism. nih.govacs.org The primary ¹³C and ¹⁵N kinetic isotope effects for the DHO ring-opening reaction were found to be approximately 1% (e.g., a ¹⁵k of ~1.01), with little variation between the different enzyme sources or across various temperatures. nih.govacs.org The secondary ¹³C isotope effect was observed to be negligible or slightly normal (>1.0000). nih.govacs.org

| Isotope Effect Type | Measured Value (± SD) |

|---|---|

| Secondary 13Keq | 1.0028 ± 0.0002 |

| Primary 13Keq | 1.0053 ± 0.0003 |

| Primary 15Keq | 1.0027 ± 0.0003 |

Insights into Chemical Reaction Mechanisms and Isotope Effects

Analysis of Isotope Effects on Reaction Rates and Equilibria

The analysis of isotope effects provides a detailed picture of the changes occurring at specific atomic positions during a reaction. A primary kinetic isotope effect (KIE) is observed when the isotopically substituted atom is directly involved in bond cleavage or formation in the rate-determining step. A secondary KIE occurs when the substituted atom is not directly involved in bond breaking/formation, but its environment is altered in the transition state. nih.govacs.org

Equilibrium isotope effects (EIEs) provide information on how isotopic substitution affects the relative stability of reactants and products. For the DHOase reaction, the measured EIEs (e.g., primary ¹³Keq = 1.0053) show that the heavier isotopes are slightly more stable in the reactant (DHO) compared to the product (CA-asp). nih.govacs.org This information is crucial for calculating the KIE for the reverse reaction and achieving a complete thermodynamic and kinetic description of the enzymatic process. acs.org

Tracing Atomic Rearrangements and Bond Cleavage/Formation Events

Isotopic labeling is the definitive method for tracing the fate of specific atoms through a complex series of biochemical transformations. nih.gov In pyrimidine biosynthesis, labeled precursors like ¹³C-bicarbonate, ¹⁵N-glutamine, and ¹³C/¹⁵N-aspartate are used to follow how these simple molecules are assembled into the final pyrimidine ring. nih.govnih.gov The atoms from these precursors are incorporated into specific, predictable positions in the uracil (B121893) ring, allowing for the direct visualization of the bond formation events that construct the heterocycle. nih.gov

Isotope tracing can also reveal transient intermediates in a reaction pathway. The presence of a significant secondary KIE can provide strong evidence for the formation of an intermediate where the hybridization state of a carbon atom changes. For example, a large secondary tritium isotope effect (kT/kH > 1.15) was used to demonstrate the formation of transient 5,6-dihydropyrimidine intermediates in reactions catalyzed by enzymes like thymidylate synthetase. nih.gov This effect arises because the C-6 carbon of the pyrimidine ring changes from sp² hybridization in the reactant to sp³ hybridization in the dihydropyrimidine (B8664642) intermediate, a change that is sensitively reported by the isotopic substitution. nih.gov

Examination of Solvent and Environmental Effects on Isotope Fractionation

The reaction environment, particularly the solvent, can significantly influence reaction rates and mechanisms. Solvent isotope effects (SIEs), typically measured by comparing reaction rates in H₂O versus heavy water (D₂O), are used to determine if a proton transfer is part of the reaction mechanism. researchgate.netchem-station.com A normal solvent kinetic isotope effect (SKIE > 1) often indicates that a proton is transferred in the rate-limiting step. mdpi.com

Conversely, an inverse SKIE (< 1), where the reaction is faster in D₂O, can also be a key mechanistic indicator. chem-station.commdpi.com This phenomenon is often attributed to an inverse solvent equilibrium isotope effect on a rapid equilibrium step that occurs before the main rate-limiting step. mdpi.com The analysis of SIEs relies on the concept of fractionation factors (φ), which describe the preference of an exchangeable proton site for deuterium over hydrogen relative to the bulk solvent. mdpi.comnih.gov Changes in these fractionation factors between the ground state and the transition state dictate the observed SIE. mdpi.com Combining solvent isotope effects with substrate isotope effects from a labeled compound like 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ provides a multi-faceted view of the reaction, allowing researchers to probe both proton transfer events and changes at the core heterocyclic structure simultaneously. nih.gov

Emerging Research Directions and Methodological Advances for Isotopic Pyrimidine Probes

Development of Novel Synthetic Strategies for Complex Labeled Pyrimidine (B1678525) Architectures

The synthesis of isotopically labeled compounds is a cornerstone of metabolic research, and the demand for increasingly complex and specifically labeled pyrimidine architectures continues to grow. While the synthesis of fully [¹³C/¹⁵N] labeled pyrimidine nucleosides has been achieved from ¹³C-glucose and labeled nucleobases, the specific synthesis of 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ requires a tailored approach. nih.gov General methods for the preparation of 6-aminouracil (B15529), the unlabeled analogue, often involve the condensation of cyanoacetic ester with urea (B33335) in the presence of sodium ethoxide. prepchem.com

To introduce the isotopic labels, ¹³C and ¹⁵N-labeled precursors would be utilized in a similar condensation reaction. For instance, a plausible synthetic route could involve the reaction of a ¹³C-labeled cyanoacetic acid derivative with [¹⁵N₂]-urea. This approach allows for the precise placement of the isotopic labels within the pyrimidine ring, creating a powerful tool for tracing nitrogen and carbon metabolism simultaneously. The development of such multi-labeled compounds is crucial for dissecting the interconnectedness of metabolic pathways. nih.gov

Future directions in synthetic strategies are focused on creating a diverse palette of labeled pyrimidine probes with varying isotopic substitution patterns. This includes site-specific labeling to investigate particular enzymatic reactions and the synthesis of pyrimidine derivatives with functional groups that can be used for further chemical modifications or as reporters in imaging studies. nih.gov The goal is to produce a toolkit of isotopic probes that can be selected to answer specific biological questions with high precision.

Advanced Hyphenated Analytical Techniques for Enhanced Resolution and Sensitivity in Isotopic Analysis

The accurate and sensitive detection of isotopically labeled metabolites within complex biological matrices is paramount for successful tracer studies. The dual labeling of 6-Amino-2,4-dihydroxypyrimidine with both ¹³C and ¹⁵N offers a distinct advantage for analysis, as it provides a unique mass signature that can be readily identified. alfa-chemistry.com Advanced analytical techniques, particularly hyphenated methods, are continuously being refined to enhance the resolution and sensitivity of isotopic analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of pyrimidine metabolites. creative-proteomics.comnih.gov Modern high-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, provide the necessary precision to distinguish between different isotopologues and quantify their relative abundances. creative-proteomics.com For more detailed analysis of specific pyrimidine compounds, triple quadrupole mass spectrometers are employed for targeted quantification. creative-proteomics.com

Another powerful technique is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), which allows for the precise measurement of ¹³C and ¹⁵N enrichment in specific compounds. ucdavis.edu In this method, the sample is first separated by gas chromatography, and then the individual compounds are combusted to CO₂ and N₂, whose isotopic ratios are then measured by an isotope ratio mass spectrometer. ucdavis.edu Nuclear Magnetic Resonance (NMR) spectroscopy also plays a vital role, particularly for determining the specific positions of isotopic labels within a molecule, providing detailed insights into molecular structure and metabolic pathways. alfa-chemistry.comgd3services.com

| Technique | Principle | Advantages | Applications in Pyrimidine Isotopic Analysis |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity and specificity, suitable for complex mixtures. nih.gov | Quantification of 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ and its downstream metabolites in cell extracts and biofluids. |

| GC-C-IRMS | Separation by gas chromatography, combustion to gas, and isotopic ratio analysis. | High precision for isotope ratio measurements. ucdavis.edu | Accurate determination of ¹³C and ¹⁵N enrichment in pyrimidine bases. |

| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Provides structural information and positional isotope labeling. alfa-chemistry.com | Elucidation of metabolic pathways by tracing the fate of labeled atoms within the pyrimidine ring. |

Expansion of Isotopic Tracing to Spatially Resolved Metabolic Studies

Traditional metabolic studies often rely on the analysis of bulk tissues or cell populations, which can mask the metabolic heterogeneity that exists within a sample. A significant emerging direction is the expansion of isotopic tracing to spatially resolved metabolic studies, allowing researchers to visualize metabolic activity at the subcellular, cellular, and tissue levels.

Multi-isotope imaging mass spectrometry (MIMS) is a powerful technique that can visualize the distribution of stable isotopes in biological samples with high spatial resolution. nih.govnih.gov By using a focused ion beam to sputter the sample surface and analyzing the resulting secondary ions with a mass spectrometer, MIMS can generate images that map the incorporation of ¹³C and ¹⁵N from labeled pyrimidine probes into specific cellular compartments. nih.govescholarship.org This allows for the direct visualization of DNA and RNA synthesis in situ. nih.gov

Another promising approach is the coupling of stable-isotope-labeled nutrient infusion with matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-IMS), a technique referred to as "iso-imaging". nih.govspringernature.comelsevier.combohrium.com This method allows for the quantitative imaging of metabolic activity in tissues. nih.govspringernature.comelsevier.combohrium.com For example, by administering 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ to an animal model, researchers could use iso-imaging to map the regions of a tumor where pyrimidine metabolism is most active.

| Technique | Principle | Spatial Resolution | Application with Isotopic Pyrimidine Probes |

|---|---|---|---|

| Multi-isotope imaging mass spectrometry (MIMS) | Secondary ion mass spectrometry to detect stable isotopes. nih.gov | Down to 30 nm. nih.gov | Subcellular imaging of ¹³C and ¹⁵N incorporation into nucleic acids. |

| Matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-IMS) | Laser desorption and ionization of molecules from a tissue section followed by mass analysis. nih.gov | Typically 10-100 µm. | Mapping the distribution of labeled pyrimidine metabolites within tissue sections. |

Synergistic Integration of Isotopic Data with Multi-Omics Platforms

To gain a comprehensive understanding of cellular function, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Isotopic tracing data, which provides a dynamic view of metabolic fluxes, is a critical component of this integrated approach. The use of probes like 6-Amino-2,4-dihydroxypyrimidine-¹³C,¹⁵N₂ allows for the precise measurement of pyrimidine metabolic flux, which can then be correlated with changes in gene expression, protein levels, and the broader metabolic profile.

By combining stable isotope-resolved metabolomics (SIRM) with transcriptomic and proteomic analyses, researchers can uncover the regulatory mechanisms that control metabolic pathways. frontiersin.org For instance, an increase in the flux through the de novo pyrimidine synthesis pathway, as measured by the incorporation of ¹³C and ¹⁵N from the labeled probe, might be correlated with the upregulation of genes and proteins encoding the enzymes of this pathway. This integrated approach provides a more complete picture of how cells respond to various stimuli and disease states. mdpi.com

Metabolic flux analysis (MFA) is a computational method that uses isotopic labeling data to quantify the rates of metabolic reactions. nih.govnih.gov The integration of MFA with other omics data is a powerful strategy for building predictive models of cellular metabolism. nih.gov These models can be used to identify key metabolic control points and to design strategies for manipulating metabolic pathways for therapeutic purposes.

New Frontiers in Computational Approaches for Isotopic Systems and Their Applications

Computational methods are playing an increasingly important role in the analysis and interpretation of isotopic labeling data. One of the key challenges in metabolomics is the unambiguous identification of unknown compounds. nih.gov Quantum chemistry calculations can be used to predict the physicochemical properties of molecules, including their mass spectra and NMR chemical shifts, which can aid in their identification. nih.govacs.org For isotopically labeled compounds, these calculations can predict the expected isotopic patterns, further enhancing the confidence of identification. researchgate.net

Ab initio quantum chemical calculations can also be used to investigate the properties of substituted pyrimidines and their interactions with enzymes. nih.gov By calculating properties such as tautomeric preferences and binding affinities, these computational approaches can provide insights into the mechanisms of enzyme catalysis and inhibition. nih.gov This information can be valuable for the design of new drugs that target pyrimidine metabolism.

Furthermore, computational modeling is essential for metabolic flux analysis. youtube.com Advanced algorithms are being developed to handle the complexity of large-scale metabolic networks and to integrate data from multiple isotopic tracers. These models are becoming increasingly sophisticated, incorporating regulatory information and spatial constraints to provide a more accurate representation of cellular metabolism. The continued development of these computational tools will be crucial for fully realizing the potential of isotopic pyrimidine probes in biomedical research.

Q & A

Q. How to apply this compound in cross-disciplinary environmental studies?

Q. Notes on Methodological Rigor

- Data Validation : Cross-reference spectral data with NIST databases and PubChem entries to ensure consistency .

- Ethical Compliance : Follow guidelines for handling isotope-labeled compounds (e.g., waste disposal protocols per MedChemExpress safety standards) .

- Novelty Checks : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to align research questions with gaps in isotope-aided pyrimidine chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.